N-(6-amino-1,3-benzothiazol-2-yl)-2-(morpholin-4-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(6-amino-1,3-benzothiazol-2-yl)-2-(morpholin-4-yl)acetamide is a synthetic organic compound that belongs to the class of benzothiazoles Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(6-amino-1,3-benzothiazol-2-yl)-2-(morpholin-4-yl)acetamide typically involves the following steps:
Formation of Benzothiazole Core: The benzothiazole core can be synthesized by the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative, such as chloroacetic acid, under acidic conditions.
Amination: The amino group is introduced at the 6-position of the benzothiazole ring through a nucleophilic substitution reaction using an appropriate amine.
Acetamide Formation: The morpholine ring is then attached to the benzothiazole core via an acetamide linkage. This can be achieved by reacting the 6-amino-1,3-benzothiazole with 2-chloro-N-(morpholin-4-yl)acetamide under basic conditions.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the nitro derivatives back to the amino form or reduce other functional groups present in the molecule.
Substitution: The benzothiazole ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) are typically used.
Substitution: Electrophilic reagents like halogens (chlorine, bromine) or sulfonyl chlorides can be used under acidic or basic conditions.
Major Products:
Oxidation Products: Nitroso or nitro derivatives of the original compound.
Reduction Products: Amino derivatives or reduced forms of other functional groups.
Substitution Products: Halogenated or sulfonated derivatives of the benzothiazole ring.
Scientific Research Applications
N-(6-amino-1,3-benzothiazol-2-yl)-2-(morpholin-4-yl)acetamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial, anticancer, and anti-inflammatory properties.
Biology: The compound is used in biochemical assays to study enzyme inhibition and protein interactions.
Material Science: It is explored for its use in the synthesis of novel materials with specific electronic or optical properties.
Pharmaceuticals: The compound serves as an intermediate in the synthesis of various pharmaceutical agents.
Mechanism of Action
The mechanism of action of N-(6-amino-1,3-benzothiazol-2-yl)-2-(morpholin-4-yl)acetamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity.
Protein Interactions: It can interact with proteins, affecting their function and stability.
Pathways Involved: The compound may influence various biochemical pathways, including those related to cell signaling, metabolism, and gene expression.
Comparison with Similar Compounds
N-(6-amino-1,3-benzothiazol-2-yl)-2-(morpholin-4-yl)acetamide can be compared with other benzothiazole derivatives:
Similar Compounds: Examples include 2-aminobenzothiazole, 6-nitrobenzothiazole, and 2-(morpholin-4-yl)benzothiazole.
Uniqueness: The presence of both the amino group at the 6-position and the morpholin-4-yl acetamide moiety makes this compound unique, providing it with distinct chemical and biological properties.
Properties
IUPAC Name |
N-(6-amino-1,3-benzothiazol-2-yl)-2-morpholin-4-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O2S/c14-9-1-2-10-11(7-9)20-13(15-10)16-12(18)8-17-3-5-19-6-4-17/h1-2,7H,3-6,8,14H2,(H,15,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCIBIQQBYOJCQV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC(=O)NC2=NC3=C(S2)C=C(C=C3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.